molecular formula C2HBrCl3NO B14679409 N-Bromo-2,2,2-trichloroacetamide CAS No. 35077-12-4

N-Bromo-2,2,2-trichloroacetamide

Cat. No.: B14679409
CAS No.: 35077-12-4
M. Wt: 241.29 g/mol
InChI Key: CVNPHKIIQIIQJL-UHFFFAOYSA-N
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Description

N-Bromo-2,2,2-trichloroacetamide is a chemical compound with the molecular formula C₂HBrCl₃NO and a molecular weight of 241.298 g/mol . It is known for its use in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bromo-2,2,2-trichloroacetamide can be synthesized through the bromination of 2,2,2-trichloroacetamide. The reaction typically involves the use of bromine as the brominating agent in the presence of a base such as potassium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Bromo-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium hydroxide and solvents such as chloroform . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides.

Scientific Research Applications

N-Bromo-2,2,2-trichloroacetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Bromo-2,2,2-trichloroacetamide involves the interaction of the bromine atom with various molecular targets. In substitution reactions, the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Bromo-2,2,2-trichloroacetamide include:

Uniqueness

This compound is unique due to the presence of both bromine and trichloro groups in its structure. This combination imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.

Properties

IUPAC Name

N-bromo-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrCl3NO/c3-7-1(8)2(4,5)6/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNPHKIIQIIQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)NBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506095
Record name N-Bromo-2,2,2-trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35077-12-4
Record name N-Bromo-2,2,2-trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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